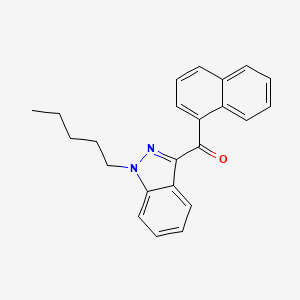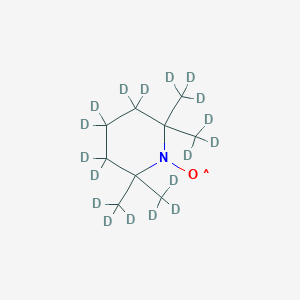
Naphthalen-1-yl-(1-pentylindazol-3-yl)methanone
Descripción general
Descripción
“Naphthalen-1-yl-(1-pentylindazol-3-yl)methanone” is also known as JWH-018 indazole analogue or THJ-018 . It belongs to the group of synthetic cannabinoids . The IUPAC name for this substance is naphthalen-1-yl (1-pentyl-1H-indazol-3-yl)methanone .
Molecular Structure Analysis
The molecular formula of “Naphthalen-1-yl-(1-pentylindazol-3-yl)methanone” is C23H22N2O . The molecular weight is 342.4336 g/mol . The InChI Key is VAKGBPSFDNTMDJ-UHFFFAOYSA-N .Aplicaciones Científicas De Investigación
Detection and Quantification in Human Serum : A method was developed for detecting and quantifying JWH-018 in human serum using liquid chromatography-tandem mass spectrometry, which is useful for forensic and clinical toxicology (Teske et al., 2010).
Identification in Illegal Products : JWH-018 has been identified as an adulterant in herbal and drug-like products obtained via the Internet. This underscores its relevance in the field of forensic toxicology for substance abuse detection (Nakajima et al., 2011).
Behavioral Effects in Monkeys : The behavioral effects of JWH-018 were examined in monkeys, showing that it acts through the same receptors to produce Δ9-tetrahydrocannabinol (THC)-like subjective effects and attenuates THC withdrawal. This is significant for understanding its impact on cognitive and physiological functions (Ginsburg et al., 2012).
Effects on Sensorimotor Functions in Mice : A study demonstrated that JWH-018 impairs sensorimotor responses in mice, indicating its potential danger to public health, especially in activities requiring motor coordination and alertness (Ossato et al., 2015).
Effects on Cannabinoid Receptors in Male Rats : Research on the effect of repeated exposures to JWH-018 in male rats suggested that it enhances behavioral responsiveness to the 5-HT1A receptor agonist and produces tolerance to its hypothermic and cataleptic effects. This adds to the understanding of its impact on cannabinoid receptors and serotonin pathways (Elmore & Baumann, 2018).
Antihyperalgesic Properties and Restricted CNS Penetration : A novel CB1/CB2 dual agonist, naphthalen-1-yl-(4-pentyloxynaphthalen-1-yl)methanone, was discovered to have potent antihyperalgesic activity in animal models, highlighting its potential for chronic pain conditions (Dziadulewicz et al., 2007).
Solid Phase Extraction using Computationally Designed Peptides : A study demonstrated the use of computationally designed peptides for selective solid phase extraction of JWH-018 and other synthetic cannabinoids, which is significant for analytical chemistry and drug detection (Mascini et al., 2017).
Safety And Hazards
The safety data sheet for “Naphthalen-1-yl-(1-pentylindazol-3-yl)methanone” suggests avoiding dust formation and breathing mist, gas, or vapors. Contact with skin and eyes should be avoided . In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately .
Propiedades
IUPAC Name |
naphthalen-1-yl-(1-pentylindazol-3-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O/c1-2-3-8-16-25-21-15-7-6-13-20(21)22(24-25)23(26)19-14-9-11-17-10-4-5-12-18(17)19/h4-7,9-15H,2-3,8,16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAKGBPSFDNTMDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C2=CC=CC=C2C(=N1)C(=O)C3=CC=CC4=CC=CC=C43 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901010031 | |
| Record name | THJ-018 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901010031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Naphthalen-1-yl-(1-pentylindazol-3-yl)methanone | |
CAS RN |
1364933-55-0 | |
| Record name | 1-Naphthalenyl(1-pentyl-1H-indazol-3-yl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1364933-55-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | THJ-018 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1364933550 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | THJ-018 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901010031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | THJ-018 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B39WNG6743 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![4-Aminobicyclo[2.2.2]octane-1-carbonitrile](/img/structure/B591286.png)
